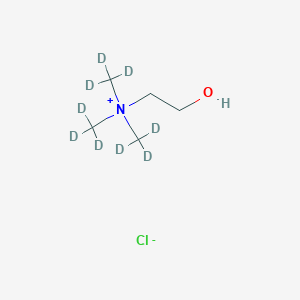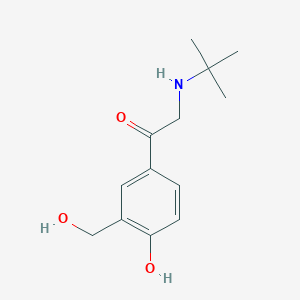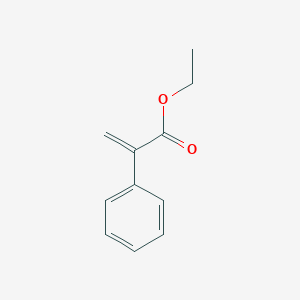
Ethyl 2-phenylacrylate
Übersicht
Beschreibung
Ethyl 2-phenylacrylate is a chemical compound with the molecular formula C11H12O2 . It is also known by other names such as Ethyl atropate and ethyl 2-phenylprop-2-enoate . The molecular weight of Ethyl 2-phenylacrylate is 176.21 g/mol .
Synthesis Analysis
Ethyl 2-phenylacrylate can be synthesized using various methods. One such method involves the reaction of cinnamic acid with alcohol in the presence of phosphotungstic acid under microwave irradiation . Another method involves the aza-Michael addition of benzylamine to α,β-unsaturated esters .Molecular Structure Analysis
The molecular structure of Ethyl 2-phenylacrylate consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for Ethyl 2-phenylacrylate isInChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 . Chemical Reactions Analysis
Ethyl 2-phenylacrylate can undergo various chemical reactions. For instance, it can participate in the Rh-catalyzed hydrocarboxylation with different bidentate ligands . It can also undergo aza-Michael addition of benzylamine to α,β-unsaturated esters .Physical And Chemical Properties Analysis
Ethyl 2-phenylacrylate has a molecular weight of 176.21 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 176.083729621 g/mol . The topological polar surface area of Ethyl 2-phenylacrylate is 26.3 Ų . It has 13 heavy atoms and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
Ethyl 2-phenylacrylate can be used in the synthesis and polymerization of bio-based acrylates . Acrylates and polyacrylates have been produced massively due to their interesting applications like Plexiglas . The synthesis of (meth)acrylates and the corresponding polymers made from bio-renewable sources is a promising field .
2. Production of High Value Daily-Life Polymers Poly(meth)acrylates, which are high value daily-life polymers, are commonly prepared from acrylic and methacrylic acid (AA and MAA) and their corresponding esters . These polymers exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency , which allow their utilization for various applications.
Renewable Sources
The contemporary issues of fossil depletion associated with climate change have raised serious concerns . As a result, the utilization of renewable sources such as lignocellulosic material and the development of greener processes have been investigated intensively . Ethyl 2-phenylacrylate can be a part of this solution.
Functional Polymers
Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
5. Synthesis of New (Meth)Acrylate-Based Monomers and Polymers New routes for new (meth)acrylate-based monomers and polymers can be suggested . Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Chemical Synthesis
Ethyl 2-phenylacrylate can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Safety and Hazards
Zukünftige Richtungen
The future directions of Ethyl 2-phenylacrylate research could involve exploring its potential applications in various fields. For instance, its role in the treatment of conditions and ailments could be investigated . Additionally, its synthesis methods could be optimized for better yield and efficiency .
Wirkmechanismus
Target of Action
Ethyl 2-phenylacrylate is a complex organic compound with the molecular formula C11H12O2 . .
Mode of Action
It’s known that one method of synthesizing ethyl 2-phenylacrylate is through an esterification reaction, where benzoic acid and ethanol react to produce ethyl 2-phenylacrylate . Common catalysts for this reaction include sulfuric acid, trimethylsilyl sulfate, or acidic cation exchange resins .
Result of Action
It’s known that ethyl 2-phenylacrylate is a volatile liquid and should be handled with care to avoid inhalation or direct skin and eye contact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-phenylacrylate. For instance, it’s known to be a volatile liquid, so it should be stored in a well-ventilated area, away from sources of ignition and high temperatures . Proper protective equipment, such as chemical-resistant gloves, safety glasses, and protective clothing, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
ethyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWYTYYWPXGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066776 | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylacrylate | |
CAS RN |
22286-82-4 | |
| Record name | Ethyl α-methylenebenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22286-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenylacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methylenephenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-PHENYLACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT7338P3HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Ethyl 2-phenylacrylate unsuccessful in synthesizing 3-phenyl-3,4-dihydro-benzo[h]coumarin?
A1: While the research aimed to synthesize 3-phenyl-3,4-dihydro-benzo[h]coumarin, using Ethyl 2-phenylacrylate with anhydrous aluminium chloride did not yield the desired product. Instead, it led to the formation of a naphthofuranone derivative []. This suggests that under these conditions, the reaction proceeded via a different pathway, highlighting the influence of reaction conditions and reagents on the outcome of organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



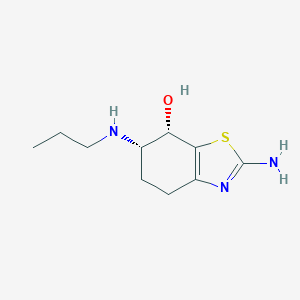

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)


![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
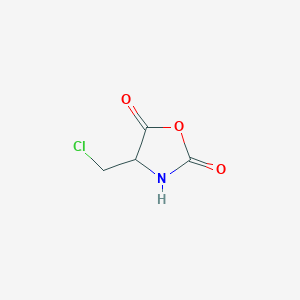

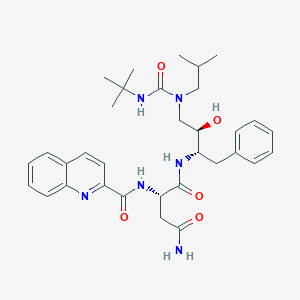
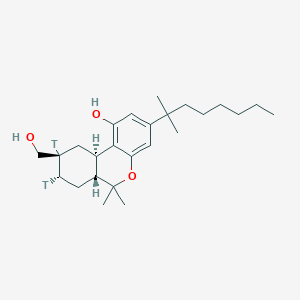
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
